Fluorescein o-acrylate

描述

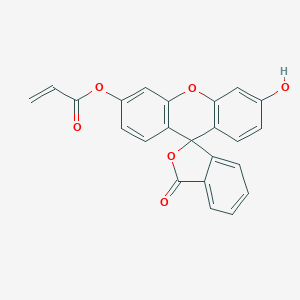

Fluorescein o-acrylate is a fluorescent monomer known for its high quantum efficiency in aqueous media. It is characterized by its ability to emit visible light upon excitation, making it a valuable compound in various scientific applications . The compound has the molecular formula C23H14O6 and a molecular weight of 386.35 g/mol . It is typically used in the formation of fluorescent probes and in the synthesis of molecularly imprinted polymers .

准备方法

Synthetic Routes and Reaction Conditions

Fluorescein o-acrylate can be synthesized through the esterification of fluorescein with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves a one-pot synthesis method. This method allows for the simultaneous polymerization and functionalization of the compound, resulting in higher yields and improved efficiency. The process involves the use of radical polymerization techniques, where monomers such as acrylic acid, styrene, and acrylamide are copolymerized with this compound .

化学反应分析

Polymerization Reactions

FOA participates in free radical polymerization, forming fluorescent polymers with retained optical properties. This reaction is foundational for creating functional materials:

Example:

-

Radical polymerization of FOA with N-acryloxysuccinimide (NAS) and methacrylic acid (MA) yields amphiphilic polymers (Mn = 2,400–4,100 g/mol, PDI = 1.39–1.52) that self-assemble into fluorescent nanoparticles .

Crosslinking Reactions

FOA’s acrylate group facilitates covalent crosslinking in hydrogel and polymer networks:

Ionic and FRET-Based Interactions

FOA exhibits fluorescence resonance energy transfer (FRET) when paired with complementary fluorophores:

| System | FRET Pair | Efficiency |

|---|---|---|

| Block copolymer micelles | FOA (acceptor) + 9-anthryl methylmethacrylate (donor) | FRET efficiency >70% in aqueous media. |

This property is exploited in:

-

Biosensing : Detection of bovine serum albumin (BSA) with a limit of detection (LOD) of 0.1 µg/mL .

-

Cellular imaging : Real-time tracking of nanoparticle internalization .

Esterification and Functionalization

FOA undergoes esterification to modify its reactivity or solubility:

Oxidation and Degradation

FOA’s xanthene core is susceptible to oxidative degradation:

| Oxidizing Agent | Products | Impact |

|---|---|---|

| Singlet oxygen (¹O₂) | Ring-opened, non-fluorescent compounds | Limits long-term stability in oxidative environments. |

科学研究应用

Scientific Research Applications

Fluorescein o-acrylate is utilized in several scientific research areas:

- Chemistry : It is employed in synthesizing fluorescent probes and molecularly imprinted polymers (MIPs), which are used for selective binding of target molecules.

- Biology : The compound is integral to bio-imaging techniques, allowing researchers to visualize cellular structures and processes in real-time.

- Medicine : It serves as a marker in diagnostic imaging and various medical tests, enhancing the detection of specific biomolecules through fluorescence.

- Industry : this compound is applied in developing biosensors and diagnostic tools due to its fluorescent properties.

Synthetic Routes

The synthesis of this compound typically involves the esterification of fluorescein with acrylic acid. This reaction can be catalyzed by agents like sulfuric acid or p-toluenesulfonic acid under reflux conditions. In industrial settings, a one-pot synthesis method is often used for higher yields and efficiency.

Chemical Reactions

This compound undergoes various chemical reactions:

- Polymerization : Copolymerization with monomers like acrylic acid and styrene.

- Esterification : Formation of esters with different acids under appropriate conditions.

Case Studies

-

Self-Healable Hydrogel Development :

A study reported the synthesis of a self-healable hydrogel incorporating this compound. The hydrogel exhibited significant fluorescence properties and mechanical self-repair capabilities through copolymerization with ionic block copolymers, enhancing functionality while maintaining fluorescent characteristics. -

Dual-Wavelength Nanoprobe for Imaging :

Research involving dual-wavelength fluorescent imaging nanoprobe incorporated this compound during polymerization. Increasing the concentration of this compound improved the fluorescent intensity of nanoparticles, demonstrating enhanced imaging capabilities in vivo.

作用机制

The mechanism of action of fluorescein o-acrylate involves its ability to emit fluorescence upon excitation by visible light. This property is due to the presence of the fluorescein moiety, which absorbs light at a specific wavelength and re-emits it at a longer wavelength. The compound can be attached to various macromolecules, allowing it to act as a fluorescent marker in different applications .

相似化合物的比较

Similar Compounds

Uniqueness

Fluorescein o-acrylate is unique due to its high quantum efficiency and its ability to be copolymerized with a variety of monomers. This versatility makes it particularly valuable in the synthesis of fluorescent probes and molecularly imprinted polymers, distinguishing it from other similar compounds .

生物活性

Fluorescein o-acrylate (FOA) is a fluorescent monomer widely utilized in various scientific fields, particularly in bio-imaging, polymer science, and materials science. Its unique properties stem from its ability to emit visible light upon excitation and its capacity for copolymerization with other monomers, making it a versatile tool in biological applications.

Chemical Structure : this compound has the molecular formula and features a fluorescein moiety connected to an acrylate group. This structure allows it to participate in various chemical reactions, particularly polymerization.

Mechanism of Action : FOA primarily targets macromolecules such as proteins, nucleic acids, and antibodies through copolymerization. The compound forms covalent bonds with these macromolecules, enabling the creation of fluorescent probes essential for bio-imaging applications. The high quantum efficiency of FOA in aqueous media enhances its effectiveness in biological settings.

Applications in Biological Research

This compound is employed across multiple domains:

- Bio-Imaging : FOA is integral in developing fluorescent probes that visualize cellular structures and processes. Its incorporation into hydrogels allows for real-time monitoring of biological activities .

- Diagnostic Tools : In medical diagnostics, FOA is utilized as a marker in various tests, enhancing the detection of specific biomolecules through fluorescence .

- Polymer Science : FOA is used to synthesize molecularly imprinted polymers (MIPs), which have applications in biosensing and drug delivery systems.

Case Studies

-

Self-Healable Hydrogel Development :

A study reported the synthesis of a self-healable hydrogel incorporating FOA. The hydrogel demonstrated significant fluorescence properties and was capable of undergoing mechanical self-repair. This was achieved by copolymerizing FOA with ionic block copolymers, which enhanced the hydrogel's functionality while maintaining its fluorescent characteristics . -

Dual-Wavelength Nanoprobe for Imaging :

Research involving dual-wavelength fluorescent imaging nanoprobe incorporated FOA during polymerization. The study found that increasing the concentration of FOA up to a certain threshold improved the fluorescent intensity of the nanoparticles, showcasing its potential for enhanced imaging capabilities in vivo .

Comparative Analysis

| Property | This compound | Other Fluorescent Probes |

|---|---|---|

| Quantum Efficiency | High | Variable |

| Target Molecules | Proteins, Nucleic Acids | Varies |

| Applications | Bio-imaging, MIPs | General Fluorescence |

| Stability in Aqueous Media | Excellent | Often Limited |

Future Directions

The ongoing research on this compound suggests several promising avenues:

- Enhanced Imaging Techniques : Further optimization of FOA-based probes could lead to improved imaging techniques that offer greater resolution and specificity.

- Biocompatibility Studies : Investigating the biocompatibility of FOA in various biological environments will be crucial for its application in clinical settings.

- Novel Polymer Compositions : Exploring new copolymerization methods could expand the functionality of FOA in creating advanced materials for biomedical applications.

常见问题

Basic Research Questions

Q. What are the standard analytical methods for characterizing Fluorescein o-acrylate’s purity and structural integrity?

this compound should be characterized using nuclear magnetic resonance (NMR) to confirm the presence of the acrylate group and fluorescein backbone, high-performance liquid chromatography (HPLC) to assess purity, and UV-Vis spectroscopy to verify fluorescence properties (excitation/emission wavelengths). Mass spectrometry (MS) can further validate molecular weight. For polymer synthesis applications, monitor residual monomers via gel permeation chromatography (GPC) .

Q. How can this compound be conjugated to biomolecules (e.g., proteins or nucleic acids) for fluorescent labeling?

Conjugation typically involves reacting the acrylate group with thiols (-SH) or amines (-NH2) on biomolecules under mild alkaline conditions (pH 7.5–8.5). For proteins, use a reducing agent (e.g., TCEP) to expose free thiols, followed by incubation with this compound at 4°C to minimize denaturation. Purify conjugates via size-exclusion chromatography or dialysis. Validate labeling efficiency using fluorescence microscopy or spectrophotometry .

Q. What solvent systems are optimal for dissolving this compound in aqueous and organic environments?

this compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water. For aqueous solutions, dissolve in a small volume of DMSO (≤5% v/v) and dilute with phosphate-buffered saline (PBS). Avoid prolonged exposure to high-pH conditions (>9.0), which may hydrolyze the acrylate group .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound’s fluorescence properties be minimized during polymer synthesis?

Variability often arises from incomplete purification or oxidation. Implement strict quality control protocols :

- Use HPLC to ensure ≥95% purity.

- Store monomers under inert gas (e.g., argon) at -20°C to prevent acrylate group degradation.

- Optimize polymerization conditions (e.g., initiator concentration, temperature) via kinetic studies. Track fluorescence intensity changes using time-resolved spectroscopy .

Q. What experimental artifacts arise when using this compound in live-cell imaging, and how can they be mitigated?

Common issues include photobleaching and pH-dependent fluorescence quenching . Mitigation strategies:

- Use low-intensity light sources or antifade reagents.

- Maintain physiological pH (7.4) during imaging; avoid acidic organelles (e.g., lysosomes) unless pH-resistant derivatives are used.

- Validate specificity via control experiments with non-targeted probes .

Q. How does this compound’s presence in plant extracts (e.g., Polyalthia longifolia) impact its use in synthetic applications?

Natural extracts may contain isomers or degradation products that interfere with fluorescence properties. To isolate synthetic this compound:

- Compare retention times in GC-MS or HPLC with synthetic standards.

- Use silica gel chromatography to separate impurities.

- Confirm identity via tandem MS/MS fragmentation patterns .

Q. What strategies improve the stability of this compound-doped nanoparticles during long-term storage?

Encapsulate nanoparticles in matrices (e.g., PEGylated lipids) to reduce oxidation. Lyophilize with cryoprotectants (e.g., trehalose) and store at -80°C. Monitor fluorescence retention over time using accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) .

Q. Methodological Considerations

Q. How should researchers design experiments to assess this compound’s cytotoxicity in biomedical applications?

- Conduct MTT assays on cell lines (e.g., HEK293) at varying concentrations (1–100 µM).

- Include controls for autofluorescence (untreated cells) and solvent effects (DMSO-only).

- Use flow cytometry to distinguish live/dead cells based on fluorescein leakage .

Q. What statistical approaches are recommended for analyzing fluorescence intensity data in high-throughput screens?

Normalize intensity values to background (wells without probe) and apply Z-score analysis to identify outliers. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For time-series data, employ mixed-effects models to account for repeated measurements .

Q. Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in fluorescence quantum yield (QY) values reported across studies?

Discrepancies may stem from solvent polarity or instrument calibration. Standardize measurements using quinine sulfate (QY = 0.54 in 0.1 M H2SO4) as a reference. Report excitation wavelengths, slit widths, and detector settings to ensure reproducibility .

Q. Why do some studies report this compound as a monomer while others detect dimerization?

Dimerization occurs via acrylate group crosslinking under UV light or elevated temperatures. Characterize oligomerization states using dynamic light scattering (DLS) or native PAGE . Add radical scavengers (e.g., TEMPO) during synthesis to suppress unintended polymerization .

属性

IUPAC Name |

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14O6/c1-2-21(25)27-14-8-10-18-20(12-14)28-19-11-13(24)7-9-17(19)23(18)16-6-4-3-5-15(16)22(26)29-23/h2-12,24H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLDMXSRCVCHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408033 | |

| Record name | Fluorescein o-acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193419-86-2 | |

| Record name | Fluorescein o-acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorescein o-acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。